molecular formula C12H15Cl2NO B1437361 4-(3,5-Dichlorophenoxymethyl)piperidine CAS No. 1018288-02-2

4-(3,5-Dichlorophenoxymethyl)piperidine

Cat. No. B1437361
CAS RN: 1018288-02-2
M. Wt: 260.16 g/mol
InChI Key: DBPQWIFFINOCKO-UHFFFAOYSA-N
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Description

“4-(3,5-Dichlorophenoxymethyl)piperidine” is a chemical compound with the molecular formula C12H15Cl2NO. It has a molecular weight of 260.16 .


Synthesis Analysis

Piperidine derivatives, such as “4-(3,5-Dichlorophenoxymethyl)piperidine”, are significant synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . Recent advances in the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been reviewed in several papers .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Dichlorophenoxymethyl)piperidine” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthetic Bacteriochlorins with Integral Spiro-piperidine Motifs

This study introduces a new molecular design incorporating a spiro-piperidine unit into synthetic bacteriochlorins. These modifications aim to suppress dehydrogenation, enable nitrogen derivatization, and allow for the introduction of auxochromes to adjust spectral properties. The synthesized spiro-piperidine-bacteriochlorins were characterized spectroscopically, demonstrating their potential in nonlinear optics due to their unique electronic and structural properties (Reddy et al., 2013).

Antioxidant Potency of Piperidin-4-one Derivatives

A molecule, specifically a derivative of piperidin-4-one, demonstrated significant antioxidant efficacy verified through DPPH and ABTS methods. This compound was synthesized through a modified Mannich condensation, offering insights into the antioxidant applications of piperidine derivatives in scientific research (Dineshkumar & Parthiban, 2022).

Antitumor Activities of Piperidone Analogs

The synthesis and evaluation of 3,5-bis(arylidene)piperidin-4-ones and their ability to induce autophagic cell death in lung adenocarcinoma cells highlight the potential of piperidone derivatives in cancer research. The study introduces CLEFMA, a novel curcuminoid with potent anti-proliferative activity, as an alternative to traditional apoptosis-inducing agents in treatment-resistant cancers (Lagisetty et al., 2010).

Synthesis of Piperidine Derivatives for Alzheimer’s Disease Treatment

N-substituted derivatives of piperidinyl-1,3,4-oxadiazol were synthesized to explore new drug candidates for Alzheimer’s disease. These compounds demonstrated enzyme inhibition activity against acetylcholinesterase, suggesting their potential use in treating neurodegenerative diseases (Rehman et al., 2018).

Future Directions

Piperidine derivatives, such as “4-(3,5-Dichlorophenoxymethyl)piperidine”, are important synthetic fragments for drug design, and their synthesis has been a focus of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

4-[(3,5-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-5-11(14)7-12(6-10)16-8-9-1-3-15-4-2-9/h5-7,9,15H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPQWIFFINOCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorophenoxymethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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